Product packaging for ent-Moxifloxacin Hydrochloride(Cat. No.:CAS No. 1394029-14-1)

ent-Moxifloxacin Hydrochloride

Cat. No.: B3101494
CAS No.: 1394029-14-1
M. Wt: 437.9 g/mol
InChI Key: IDIIJJHBXUESQI-VAGBGMFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Moxifloxacin Hydrochloride is the enantiomer of the broad-spectrum fluoroquinolone antibiotic, Moxifloxacin . This compound is provided exclusively for non-clinical research purposes, such as investigating the stereospecificity of drug action, studying pharmacokinetic properties influenced by chirality, and probing the mechanisms of antibiotic resistance . Like its parent compound, this compound is predicted to function by inhibiting two key bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV . This dual action disrupts bacterial DNA replication, transcription, and repair, leading to the inhibition of bacterial growth . Researchers can utilize this enantiomer as a critical analytical tool in comparative studies to understand the structural prerequisites for binding to target enzymes and to elucidate the distinct biological profile of the individual stereoisomer compared to the racemic mixture. This product is intended for laboratory research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets and handling instructions must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25ClFN3O4 B3101494 ent-Moxifloxacin Hydrochloride CAS No. 1394029-14-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIIJJHBXUESQI-VAGBGMFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ent Moxifloxacin Hydrochloride and Its Chiral Intermediates

Enantioselective Synthesis Approaches to Key Intermediates

To avoid the separation of enantiomers, which can be inefficient, several enantioselective synthesis strategies have been developed to directly produce the desired chiral intermediates.

Application of Chiral Induction Reagents and Auxiliaries

Chiral induction reagents and auxiliaries are molecules that are temporarily incorporated into the synthetic scheme to direct the stereochemical outcome of a reaction. One method for the enantioselective synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane utilizes (R)-2-amino-2-phenylethanol as a chiral induction reagent. sciengine.comresearchgate.net This eight-step synthesis is noted for its operational simplicity and high yield, with purification often being as straightforward as recrystallization. sciengine.comresearchgate.net Another example is the use of (S)-4-phenyl-2-oxazolidinone as a chiral inducing reagent, although this method can be more complex and costly. google.com The use of chiral auxiliaries like (S)-Naproxenacidchloride has also been explored to introduce the desired stereochemistry in hydrogenation precursors. acs.orgasianpubs.org

Intramolecular Double Stereodifferentiation Methodologies

Intramolecular double stereodifferentiation is a sophisticated strategy that employs two chiral auxiliaries within the same molecule to enhance the stereoselectivity of a reaction. acs.orgfigshare.com This "dual chiral-auxiliary" approach has been successfully applied to the synthesis of (S,S)-2,8-diazobicylo[4.3.0]nonane. acs.orgfigshare.com By using two homochiral auxiliaries, such as two (R)-(+)-1-methylbenzylamine groups, a "matched pair" is created that significantly enhances the diastereoselectivity of the hydrogenation reaction, leading to the desired cis- figshare.comgoogle.com bicyclic system with high enantiomeric excess. acs.org This method has been demonstrated to be robust on a large scale, achieving a total yield of 56.2% over seven steps with an enantiomeric excess of over 99%. acs.org The precursor for this key hydrogenation step, 1,6-Bis((R)-1-phenylethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-2,5-dione, is synthesized from readily available starting materials. acs.org

Table 1: Effect of Base on Diastereoselectivity in Intramolecular Double Stereodifferentiation

EntryBaseDiastereomeric Ratio (desired:undesired)
1Et3N88:12
2DIPEA89:11
3NaOHHydrolysis
4K2CO392:8
5Cs2CO390:10
6DBUHydrolysis
Reaction conditions: substrate (1.0 equiv), base (0.6 equiv), 10% Pd/C (0.10 wt), H2 (2.0 MPa), EtOH (6 V), room temperature. Data derived from a study on intramolecular double stereodifferentiation. acs.org

Chiral Resolution Techniques for Racemic Intermediates

When a synthesis produces a racemic mixture of an intermediate, chiral resolution techniques are employed to separate the desired enantiomer from the undesired one.

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Processes)

Enzymatic kinetic resolution is a highly effective and environmentally friendly method for separating enantiomers. This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For the synthesis of a key moxifloxacin (B1663623) intermediate, Candida antarctica lipase (B570770) B (CALB) has been used to resolve racemic cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. researchgate.netacs.orgcore.ac.uk

Table 2: Kinetic Parameters of CALB-Catalyzed Resolution

ParameterValue
Optimum Temperature45-50 °C
Optimum pH7.5
Vmax,obsd0.061 ± 0.008 M/h/g
Km,obsd0.2 ± 0.045 M
Enantioselectivity (E)80
Data from the enzymatic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate at 45°C and pH 7.5. acs.org

Diastereomeric Salt Formation and Fractional Crystallization

The classical and widely utilized method for resolving the racemic mixture of 2,8-diazabicyclo[4.3.0]nonane is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. researchgate.netmdpi.com Since enantiomers have identical physical properties, direct separation is not feasible. However, by reacting the racemic amine with an enantiomerically pure chiral acid, a pair of diastereomeric salts is formed. These diastereomers possess different physical properties, such as solubility, which allows for their separation. mdpi.com

For the synthesis of the key intermediate for ent-moxifloxacin, the (R,R)-enantiomer, a chiral resolving agent such as L-(+)-tartaric acid can be employed. The general process involves the following steps:

Protection of the Amine: The synthesis often begins with a racemic mixture of a protected form of the bicyclic amine, such as the N-benzyl derivative, cis-8-benzyl-2,8-diazabicyclo[4.3.0]nonane. newdrugapprovals.org

Salt Formation: The racemic protected amine is treated with an enantiomerically pure acid. To obtain the (R,R)-amine, L-(+)-tartaric acid is used. newdrugapprovals.orgnewdrugapprovals.org This reaction results in a mixture of two diastereomeric salts: [(R,R)-amine • L-tartrate] and [(S,S)-amine • L-tartrate].

Fractional Crystallization: Due to the differing solubilities of the two diastereomeric salts in a suitable solvent system (e.g., ethanol/water or dimethylformamide), one salt will preferentially crystallize out of the solution upon cooling or concentration. newdrugapprovals.orgtsijournals.com The less soluble salt, in this case, the (R,R)-amine L-tartrate, is isolated by filtration.

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically pure (R,R)-protected amine. tsijournals.com

Deprotection: The protecting group (e.g., benzyl) is subsequently removed, typically by catalytic hydrogenation, to yield the desired (R,R)-2,8-diazabicyclo[4.3.0]nonane. newdrugapprovals.org

The efficiency of this resolution process is dependent on several factors, including the choice of solvent, the molar ratio of the resolving agent, and the crystallization temperature. tsijournals.com

Table 1: Illustrative Parameters for Diastereomeric Resolution

ParameterConditionRationale
Resolving AgentL-(+)-Tartaric AcidForms separable diastereomeric salts with the racemic amine.
Solvent SystemEthanol/WaterProvides differential solubility for the diastereomeric salts.
Molar Ratio (Amine:Acid)1:1.5Optimized to ensure complete salt formation and efficient precipitation.
Crystallization Temperature0-5 °CLower temperatures typically decrease the solubility of the desired salt, improving yield.

Optimization of Synthetic Pathways for Research-Scale Production

For research-scale production of ent-moxifloxacin hydrochloride, the optimization of the synthetic pathway is crucial to ensure efficiency, cost-effectiveness, and high purity of the final compound. Key areas for optimization include:

One-Pot Procedures: Combining multiple synthetic steps, such as dehydration, N-acylation, and cyclization of the initial starting materials, into a single reaction vessel can significantly reduce reaction time, solvent usage, and purification steps. figshare.com

Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions for steps like hydrogenation is critical. For instance, using a borate (B1201080) complex of the quinolone carboxylic acid can lead to higher yields in the final condensation step. google.comgoogleapis.comgoogle.com The use of milder conditions, such as lower hydrogen pressure for hydrogenation, can also improve the safety and efficiency of the process. figshare.com

Purification Techniques: Optimizing purification methods, such as adjusting the pH during solvent washes, can effectively remove impurities and enhance the purity of the intermediates and the final product. tsijournals.com The final hydrochloride salt formation is typically achieved by treating the moxifloxacin base with methanolic hydrochloric acid. google.com

Table 2: Comparison of Standard vs. Optimized Research-Scale Synthesis

StepStandard ApproachOptimized ApproachAdvantage of Optimization
Intermediate SynthesisStep-wise reactionsOne-pot synthesisReduced time and resource consumption.
Chiral ResolutionSingle pass crystallizationCrystallization with racemization and recycling of unwanted enantiomerIncreased overall yield.
Final CondensationDirect condensationUse of borate intermediateHigher reaction yield and purity.
PurificationStandard chromatography/crystallizationpH-adjusted solvent washesImproved impurity profile and efficiency.

Synthesis of Other Stereoisomers (e.g., (R,R)-Enantiomer, Diastereomers) for Comparative Investigation

The synthesis of other stereoisomers of moxifloxacin is essential for comparative pharmacological and toxicological studies. This allows for a comprehensive understanding of the structure-activity relationship and the stereochemical requirements for biological activity.

Synthesis of the (R,R)-Enantiomer (ent-Moxifloxacin):

As detailed above, the synthesis of ent-moxifloxacin is achieved by employing the (R,R)-enantiomer of the 2,8-diazabicyclo[4.3.0]nonane intermediate. This is typically obtained through classical resolution with L-(+)-tartaric acid or through asymmetric synthesis routes designed to yield the (R,R) configuration. The subsequent condensation with 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-3-quinolinecarboxylic acid proceeds in the same manner as for the (S,S)-enantiomer. google.comresearchgate.net

Synthesis of Diastereomers:

Moxifloxacin has two chiral centers, leading to the possibility of four stereoisomers: (S,S), (R,R), (S,R), and (R,S). The (S,R) and (R,S) isomers are diastereomers of moxifloxacin and ent-moxifloxacin. The synthesis of these diastereomers involves the preparation of the corresponding chiral intermediates, cis- and trans-2,8-diazabicyclo[4.3.0]nonane.

The synthesis of these diastereomeric intermediates can be achieved through various stereoselective methods, including:

Chiral Auxiliaries: The use of a chiral auxiliary can direct the stereochemical outcome of a reaction to produce a specific diastereomer. researchgate.net For example, using a chiral amine like (R)-2-amino-2-phenylethanol can induce the formation of a desired stereocenter. researchgate.net

Diastereoselective Reactions: Certain reactions, like the Diels-Alder or aldol (B89426) reactions, can be designed to favor the formation of one diastereomer over others. mdpi.com

Separation of Diastereomeric Intermediates: During the synthesis of the bicyclic amine, diastereomeric intermediates may be formed that can be separated by techniques like column chromatography before proceeding to the final steps.

By synthesizing and studying these different stereoisomers, researchers can gain valuable insights into the specific steric and electronic interactions required for the drug's activity and can assess the potential for off-target effects from other isomers. researchgate.netmdpi.com

Advanced Analytical Methods for Enantiomeric Purity and Stereoisomer Separation

Chromatographic Techniques for Chiral Analysis

Chromatography stands as the cornerstone for the chiral separation of moxifloxacin (B1663623) and its enantiomer. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary modalities utilized for this purpose, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted technique for the enantiomeric separation of moxifloxacin. ptfarm.pl This is achieved through the use of a chiral environment, which can be introduced via a chiral stationary phase (CSP), a chiral mobile phase additive, or pre-column derivatization with a chiral reagent.

The selection of an appropriate CSP is the most critical factor in achieving successful chiral separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated significant success in resolving the enantiomers of moxifloxacin and its intermediates.

For instance, cellulose-tris(3,5-dimethylphenylcarbamate) has been effectively used as a packing material in a chiral chromatographic column for the separation of a moxifloxacin hydrochloride intermediate and its enantiomer. google.comscispace.com In one study, a Chiralpak IC column, which is a cellulose-based CSP, showed superior resolution compared to other polysaccharide-based columns like Chiralpak AD-H and Chiralpak IA for the separation of the (R,R) and (S,S) isomers of a key moxifloxacin intermediate. orientjchem.orgorientjchem.org Another study reported that a phenylcarbamate-β-cyclodextrin CSP (Chiral CD-Ph) was the only one among several tested that displayed enantiorecognition for moxifloxacin. researchgate.net

Macrocyclic antibiotics also represent a class of chiral selectors for liquid chromatography, further expanding the range of available CSPs. acs.org

Table 1: Examples of Chiral Stationary Phases for Moxifloxacin Enantiomer Separation

Chiral Stationary Phase (CSP)Base MaterialApplicationReference(s)
Cellulose-tris(3,5-dimethylphenylcarbamate)CelluloseSeparation of moxifloxacin intermediate and its enantiomer. google.comscispace.com
Chiralpak ICCelluloseSeparation of (R,R)- and (S,S)-isomers of a moxifloxacin intermediate. orientjchem.orgorientjchem.org
Phenylcarbamate-β-cyclodextrin (Chiral CD-Ph)Cyclodextrin (B1172386)Enantiomeric purity testing of moxifloxacin hydrochloride. researchgate.net
Chiralpak AD-HAmyloseComparison studies for chiral separation of related compounds. researchgate.net

This table provides examples of CSPs and is not exhaustive.

Ligand-exchange chromatography (LEC) offers an alternative approach to chiral separation, often utilizing an achiral stationary phase, such as a C18 column, in conjunction with a chiral mobile phase additive. This technique relies on the formation of transient diastereomeric complexes between a metal ion, a chiral ligand, and the enantiomers of the analyte. The differential stability of these complexes leads to their separation.

A common system employed for the enantiomeric separation of moxifloxacin involves the use of copper(II) sulfate (B86663) and an amino acid, such as L-isoleucine or D-phenylalanine, as chiral selectors in the mobile phase. researchgate.netresearchgate.netnih.govnih.gov One developed method utilized an aqueous mobile phase containing L-isoleucine-Cu(II) on a reversed-phase column to separate moxifloxacin and its (R,R)-enantiomer. researchgate.net This method proved capable of detecting the (R,R)-enantiomer at levels as low as 0.1 μg/mL. researchgate.net Optimization of factors like the concentration of the chiral agents, the pH of the mobile phase, and the column temperature is crucial for achieving the best resolution. researchgate.netnih.gov For example, an optimized method defined the best conditions as a 0.01 M concentration of chiral agents, a mobile phase pH of 3.5, and a column temperature of 23°C. researchgate.netnih.gov

Table 2: Ligand-Exchange Chromatography Conditions for Moxifloxacin Enantioseparation

Chiral LigandMetal IonStationary PhaseMobile Phase CompositionReference(s)
L-IsoleucineCopper(II)Reversed Phase (ODS)Aqueous buffer with methanol (B129727) researchgate.netgoogle.com
L-IsoleucineCopper(II)C18Methanol and aqueous buffer with copper(II)-sulfate and isoleucine. researchgate.netnih.gov
D-PhenylalanineNot SpecifiedProdigy ODS-2Gradient of buffer solution and methanol. nih.gov

This table illustrates common components and is not a complete list of all possible conditions.

For intermediates in the synthesis of moxifloxacin that lack a suitable chromophore for UV detection, pre-column derivatization is a valuable strategy. mdpi.com This involves reacting the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.

A key intermediate in moxifloxacin synthesis, (S,S)-2,8-diazabicyclo[4.3.0]nonane, is a non-chromophoric moiety. orientjchem.orgorientjchem.org To quantify its enantiomeric purity, a pre-column derivatization method has been developed using 4-Chloro-7-nitrobenzofurazan (NBD Chloride). orientjchem.orgorientjchem.org This reaction, optimized at room temperature, introduces a chromophore allowing for detection at 340 nm. orientjchem.org The resulting derivatized enantiomers were successfully separated on a Chiralpak IC column. orientjchem.orgorientjchem.org This approach enhances both the detectability and the chromatographic separation of the enantiomers. researchgate.net

The composition of the mobile phase plays a critical role in achieving optimal separation in chiral HPLC. google.com For normal-phase chromatography using polysaccharide-based CSPs, a mixture of n-hexane and an alcohol, such as isopropanol (B130326) or ethanol, is commonly used. google.com The ratio of these components is a key parameter to adjust for resolution. For instance, a mobile phase of n-hexane and isopropanol in an 85:15 (v/v) ratio has been used effectively. google.com The addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) can also improve peak shape and resolution. orientjchem.org

In reversed-phase ligand-exchange chromatography, the pH of the aqueous portion of the mobile phase and the concentration of the organic modifier (e.g., methanol or acetonitrile) are critical parameters. researchgate.netnih.gov A central composite design can be employed for the systematic optimization of these variables to achieve the desired resolution. researchgate.netnih.gov

Pre-Column Derivatization Strategies for Non-Chromophoric Moieties

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster analysis times compared to HPLC. selvita.com

SFC is compatible with most of the chiral stationary phases used in HPLC, including the widely used polysaccharide-based CSPs. chromatographyonline.com The addition of a small amount of an organic modifier, such as methanol or ethanol, is often necessary to achieve good separation. researchgate.net The unique properties of SFC can lead to enhanced or complementary chiral selectivity compared to LC. chromatographyonline.com The development of sub-2-µm fully porous particles and superficially porous particles for CSPs has further advanced the field of ultrafast chiral separations in both LC and SFC. chromatographyonline.com

While specific applications of SFC for the direct separation of ent-moxifloxacin hydrochloride are not as extensively documented as HPLC methods, the technique holds significant promise for rapid and efficient chiral analysis in this context. selvita.comresearchgate.net

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) for Enantiomeric Profiling

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for the sensitive and selective analysis of chiral compounds in complex matrices. uj.edu.pl While direct enantioseparation by LC-MS/MS can be challenging, its primary role in the context of moxifloxacin has been the identification and quantification of the drug and its degradation products in various biological and environmental samples. uj.edu.plrug.nlmdpi.comamazonaws.comnih.gov

For enantiomeric profiling, LC methods are first developed to achieve chiral separation, which can then be coupled with MS/MS for detection. This approach combines the resolving power of chiral chromatography with the high sensitivity and specificity of mass spectrometry. Researchers have developed LC methods using chiral stationary phases (CSPs) or chiral mobile phase additives to separate moxifloxacin enantiomers. researchgate.netresearchgate.net Once separated chromatographically, the enantiomers can be introduced into the mass spectrometer for quantification. The use of multiple reaction monitoring (MRM) mode in MS/MS enhances selectivity, which is crucial for accurate quantification in complex matrices like plasma or wastewater. amazonaws.comnih.gov

LC-MS/MS has been instrumental in identifying degradation products of moxifloxacin under various stress conditions. uj.edu.plnih.gov For instance, studies have used LC-MS to identify three potential degradation products resulting from hydrolysis in an acidic environment. uj.edu.pl This capability is vital for understanding the stability of the chiral centers and ensuring that the analytical methods for enantiomeric purity can distinguish the enantiomers from any potential degradants.

A study developing an LC-MS/MS method for the simultaneous determination of moxifloxacin and other drugs in human plasma utilized a gradient elution on an Atlantis T3 column with a mobile phase of 0.1% formic acid in water and acetonitrile (B52724). rug.nl While this method was not for chiral separation, it demonstrates the typical conditions that can be adapted for use with a chiral column for enantiomeric profiling.

Table 1: Representative LC-MS/MS Conditions for Moxifloxacin Analysis (Adaptable for Chiral Profiling)

Parameter Condition Reference
Chromatographic Column Atlantis T3 (2.1 × 100 mm, 3 µm) rug.nl

| Mobile Phase | A: 0.1% formic acid in water B: Acetonitrile (Gradient) | rug.nl | | Flow Rate | 0.3 mL/min | rug.nl | | Detection Mode | Positive Ion Mode (Multiple Reaction Monitoring) | rug.nlnih.gov | | Precursor → Product Ion (m/z) | 402.2 → 384.2 | nih.gov |

Electrophoretic Techniques for Stereoisomer Differentiation

Capillary electrophoresis (CE) is a highly efficient separation technique that has proven effective for the chiral separation of pharmaceuticals. researchgate.netdntb.gov.ua For moxifloxacin, which has two chiral centers, CE methods have been successfully developed to separate all four possible stereoisomers (S,S-, R,R-, R,S-, and S,R-isomers). daneshyari.com

The key to chiral separation in CE is the addition of a chiral selector to the background electrolyte (BGE). researchgate.net For moxifloxacin and other fluoroquinolones, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. daneshyari.comactamedicamarisiensis.roscribd.com One validated method utilized highly-sulfated gamma-cyclodextrin (B1674603) (HS-γ-CD) to achieve the separation of all four moxifloxacin isomers. daneshyari.com This method is notable for its ability to determine the enantiomeric purity of moxifloxacin hydrochloride in both bulk drug substance and ophthalmic products. daneshyari.com The optimized conditions for this separation are detailed in the table below.

Table 2: Optimized Capillary Electrophoresis Conditions for Moxifloxacin Stereoisomer Separation

Parameter Condition Reference
Capillary Fused-silica, 50 µm i.d. x 40 cm daneshyari.com
Background Electrolyte 12.5 mM Triethylammonium (TEA) phosphate (B84403) buffer (pH 2.5) daneshyari.com
Chiral Selector 5% Highly-sulfated gamma-cyclodextrin (HS-γ-CD) daneshyari.com
Organic Modifier 6% Acetonitrile daneshyari.com
Applied Voltage -13 kV daneshyari.com
Temperature 20 °C daneshyari.com
Detection Wavelength 295 nm daneshyari.com

The mechanism of separation relies on the differential interactions between the enantiomers and the chiral selector, leading to different electrophoretic mobilities and, consequently, separation. sci-hub.se Compared to HPLC, CE methods often offer advantages such as shorter analysis times and significantly lower consumption of chiral agents. colab.ws

Electrochemical Approaches for Enantioselective Detection

Electrochemical methods offer a promising alternative for the enantioselective analysis of chiral drugs due to their simplicity, high sensitivity, and cost-effectiveness. bohrium.com For moxifloxacin, voltammetric sensors have been developed that can differentiate between the (S,S)- and (R,R)-enantiomers. iaea.org

These sensors typically involve modifying an electrode surface with a chiral recognition element. A notable example is a carbon paste electrode (CPE) modified with a nanocomposite of graphene nanosheets and β-cyclodextrin (GNS-β-CD). iaea.orgsci-hub.se In this system, β-cyclodextrin acts as the chiral selector, forming inclusion complexes with the moxifloxacin enantiomers based on host-guest interactions. iaea.org The graphene nanosheets enhance the electrochemical response and conductivity of the electrode. sci-hub.se

Using adsorptive stripping differential pulse voltammetry (AdSDPV), this modified electrode demonstrated successful enantiomeric discrimination. iaea.org A significant difference in the anodic oxidation peak potentials for the (S,S)-moxifloxacin (1.039 V) and the (R,R)-enantiomer (0.917 V) was observed at pH 7.0, with a peak potential shift of 122 mV. iaea.orgsci-hub.se This large potential difference indicates excellent stereoselectivity, enabling the sensor to distinguish the pharmacologically active (S,S)-isomer from its chiral impurity, ent-moxifloxacin. iaea.org This work represents the first instance of voltammetric electrochemical recognition for a multi-chiral drug with two chiral centers. iaea.org

Table 3: Voltammetric Enantioselective Detection of Moxifloxacin Enantiomers

Electrode System Technique Chiral Selector Peak Potential (S,S-MOX) Peak Potential (R,R-MOX) Peak Potential Difference (ΔEp) Reference
GNS-β-CD-CPE AdSDPV β-Cyclodextrin 1.039 V 0.917 V 122 mV iaea.org

Method Validation and Analytical Quality by Design (AQbD) Principles in Chiral Assays

Validation of analytical methods is essential to ensure their suitability for the intended purpose, and this is particularly critical for chiral assays that are used for quality control of pharmaceuticals. daneshyari.comresearchgate.net Standard validation parameters include specificity, linearity, range, accuracy, precision, and robustness. daneshyari.comcolab.ws

In recent years, the Analytical Quality by Design (AQbD) approach has been increasingly adopted for the development and validation of analytical methods. dntb.gov.uausp.brscielo.br AQbD is a systematic approach that begins with predefined objectives and emphasizes understanding the product and process and process control, based on sound science and quality risk management. researchgate.netdntb.gov.ua

For the development of a chiral HPLC method for moxifloxacin, an AQbD methodology was employed, incorporating Design of Experiments (DoE). researchgate.net This involved:

Risk Assessment: Using tools like an Ishikawa (fishbone) diagram to identify potential variables that could affect the method's performance. researchgate.net

Identifying Critical Method Parameters (CMPs): For the moxifloxacin enantioseparation, parameters such as the percentage of acetonitrile in the mobile phase, the concentration of triethylamine (B128534) in the buffer, and the pH of the aqueous phase were identified as critical. researchgate.net

Defining a Design Space (DS): Experiments were conducted to model the relationship between the CMPs and the critical analytical attributes (e.g., resolution). This model was then used to define a design space, which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. researchgate.netscielo.br

Method Validation: A working point within the established design space was selected, and the method was then fully validated according to ICH guidelines. researchgate.netoup.com

This systematic approach leads to a more robust and well-understood analytical method, ensuring reliable performance throughout its lifecycle. dntb.gov.uaoup.com The validation of the CE method for moxifloxacin enantiomeric purity also demonstrated linearity, accuracy, and precision in the expected range for the isomeric impurities. daneshyari.com

Investigation of Racemization and Chiral Degradation Pathways in Different States

Investigating the stereochemical stability of a chiral drug is crucial. If it can be proven that stereochemical conversion (racemization) does not occur during stability testing, then routine stereospecific tests may not be required. daneshyari.com

Studies have been conducted to assess whether racemization is a potential degradation pathway for moxifloxacin in both the solid state and in solution. daneshyari.com Using a validated enantioselective CE method, moxifloxacin hydrochloride was subjected to various stress conditions. The results of these investigations showed no evidence of racemization, confirming the drug's stereochemical stability under the tested conditions. daneshyari.com

Separately, studies on the photodegradation of moxifloxacin have been performed. The kinetics of photodegradation in aqueous solutions (pH 2.0–12.0) and various organic solvents follow first-order kinetics and are catalyzed by both acid and base. nih.gov The degradation is slowest around neutral pH (7-8) where the zwitterionic species predominates. nih.gov While these studies identified several photodegraded products through LC-MS/MS analysis, they primarily focused on the degradation of the quinoline (B57606) ring and the diazabicyclononane side chain rather than specifically on chiral degradation or racemization. nih.gov Another study noted that micronization of moxifloxacin using a supercritical antisolvent precipitation technique did not cause racemization. scispace.com The stability of the enantiomers to hydrolysis and oxidation has also been confirmed, with no interference from degradants observed in a developed chiral RP-LC method. researchgate.netcolab.ws

Preclinical and Mechanistic Studies of Ent Moxifloxacin Hydrochloride

In Vitro Investigations of Biological Activity

Moxifloxacin (B1663623), a fourth-generation fluoroquinolone antibiotic, exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. wikipedia.orgdrugbank.compediatriconcall.commedex.com.bd These enzymes are crucial for bacterial DNA replication, transcription, and repair. drugbank.compediatriconcall.comubc.ca DNA gyrase is vital for introducing negative supercoils into DNA and is the primary target in most Gram-negative bacteria. oup.comresearchgate.net Topoisomerase IV is essential for the separation of interlinked daughter DNA strands following replication and is the main target in many Gram-positive bacteria. oup.comresearchgate.net

By binding to and stabilizing the enzyme-DNA complex, moxifloxacin blocks the progression of the replication fork, leading to double-strand breaks in the bacterial chromosome and subsequent cell death. drugbank.comnih.govnih.gov This mechanism of action is distinct from other antibiotic classes like β-lactams, macrolides, and aminoglycosides, allowing moxifloxacin to be effective against pathogens resistant to these other drugs. pom.go.idlucopharma.com Notably, moxifloxacin has a significantly higher affinity for bacterial DNA gyrase than for its mammalian counterparts, contributing to its selective toxicity. drugbank.com

Moxifloxacin possesses two chiral centers, meaning four stereoisomers can exist: (S,S), (R,R), (R,S), and (S,R). researchgate.net The commercially available and pharmacologically active form of moxifloxacin is the (S,S)-isomer. researchgate.net Its enantiomer, the (R,R)-isomer, is referred to as ent-moxifloxacin hydrochloride and is considered a chiral impurity. researchgate.net

The stereochemistry of the side chain at the C-7 position of the quinolone core is critical for the compound's interaction with its target enzymes, DNA gyrase and topoisomerase IV. Research on chiral fluoroquinolones has consistently shown that one enantiomer is significantly more active than the other. ukri.org In the case of moxifloxacin, the (S,S)-configuration provides the optimal spatial arrangement for binding to the bacterial enzymes, which is essential for its potent antibacterial activity. researchgate.net Consequently, the (R,R)-enantiomer (ent-moxifloxacin) exhibits substantially lower biological activity. A capillary electrophoresis method has been developed to separate moxifloxacin from its less active (R,R)-enantiomer and its (R,S) and (S,R) diastereomers, ensuring the purity of the active drug substance. researchgate.net

Moxifloxacin demonstrates a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. wikipedia.orgnih.gov Its efficacy has been evaluated using cellular models, with minimum inhibitory concentrations (MICs) and inhibition zone diameters determined for various microbial strains.

Studies have shown its activity against key respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. researchgate.netnih.gov It is also effective against strains of Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.govnih.gov The tables below present findings from in vitro studies, illustrating the antimicrobial activity of moxifloxacin.

Table 1: In Vitro Activity of Moxifloxacin Against Selected Bacterial Strains This table is interactive. You can sort and filter the data.

Bacterial Species Strain Parameter Moxifloxacin Value Ciprofloxacin Value Reference
Staphylococcus aureus NCTC 8532 MIC (mg/L) 0.06 0.25 nih.gov
Staphylococcus aureus NCTC 6571 MIC (mg/L) 0.06 0.25 nih.gov
Streptococcus pneumoniae NCTC 7465 MIC (mg/L) 0.12 1 nih.gov
Haemophilus influenzae NCTC 11931 MIC (mg/L) 0.06 0.015 nih.gov
Escherichia coli NCTC 10418 MIC (mg/L) 0.12 0.015 nih.gov
Pseudomonas aeruginosa NCTC 10662 MIC (mg/L) 0.5 0.12 nih.gov

Table 2: Inhibition Halos in Aqueous Humor After Topical Moxifloxacin Application This table is interactive. You can sort and filter the data.

Bacterial Species Standard Strain Mean Inhibition Halo (mm) ± SD Reference
Escherichia coli ATCC 25922 13.93 ± 0.64 nih.gov
Klebsiella pneumoniae ATCC 700603 10.63 ± 0.61 nih.gov
Staphylococcus aureus ATCC 25923 7.47 ± 0.68 nih.gov
Staphylococcus epidermidis ATCC 12228 4.20 ± 3.33 nih.gov

Bacterial resistance to fluoroquinolones, including moxifloxacin, primarily develops through two mechanisms: alterations in the drug's target enzymes and reduced intracellular drug concentration. researchgate.netnih.govsrce.hr

Target Enzyme Mutations: The most common resistance mechanism involves chromosomal mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). researchgate.netsrce.hrrcsb.org These mutations, typically occurring in specific regions known as quinolone resistance-determining regions (QRDRs), alter the enzyme structure, which reduces the binding affinity of moxifloxacin. srce.hrrcsb.org For many bacteria, such as Acinetobacter baumannii, mutations in both gyrA and parC are necessary to confer high-level resistance to moxifloxacin. oup.comresearchgate.net

Reduced Intracellular Concentration: Bacteria can limit the intracellular accumulation of moxifloxacin through two main strategies:

Efflux Pumps: Overexpression of membrane proteins that actively transport the antibiotic out of the cell is a significant resistance mechanism. srce.hrrcsb.org These pumps can prevent moxifloxacin from reaching the necessary concentration to inhibit its targets.

Decreased Permeability: Mutations that lead to a reduction in the number or size of porin channels in the outer membrane of Gram-negative bacteria can decrease the uptake of the drug into the cell. researchgate.netsrce.hr

In vitro studies have shown that resistance to moxifloxacin can develop via multiple-step mutations. lucopharma.com However, compared to older fluoroquinolones, moxifloxacin's balanced activity against both DNA gyrase and topoisomerase IV may lower the probability of selecting for resistant mutants in a single step. oup.com

Spectrum of Antimicrobial Activity in Cellular Models

In Vitro Studies of Interactions with Biological Systems

The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of many drugs. nih.gov Interactions with this system, particularly inhibition or induction of its isoenzymes, are a common source of drug-drug interactions. nih.gov

In vitro studies have consistently demonstrated that moxifloxacin has a low potential for interacting with the CYP450 system. wikipedia.orgnih.govnewtbdrugs.org Specifically, research indicates that moxifloxacin does not significantly inhibit the major human CYP isoenzymes involved in drug metabolism. medex.com.bdpom.go.id This minimal interaction suggests that moxifloxacin is unlikely to alter the pharmacokinetics of other drugs that are metabolized by these enzymes. medex.com.bdpom.go.idlucopharma.com

Table 3: In Vitro Inhibition Profile of Moxifloxacin on Major Cytochrome P450 Isozymes This table is interactive. You can sort and filter the data.

Cytochrome P450 Isozyme Inhibition by Moxifloxacin Reference
CYP1A2 Not inhibited medex.com.bdpom.go.idlucopharma.com
CYP2C9 Not inhibited medex.com.bdpom.go.idlucopharma.com
CYP2C19 Not inhibited medex.com.bdpom.go.idlucopharma.com
CYP2D6 Not inhibited medex.com.bdpom.go.idlucopharma.com

Analysis of Cellular Permeation, Uptake, and Efflux Mechanisms

The ability of an antibiotic to permeate the bacterial cell wall and accumulate intracellularly is critical to its efficacy. This process is governed by a balance of cellular uptake and active removal by efflux pumps. nih.gov

Cellular Permeation and Uptake: Fluoroquinolones are known to exist as charged molecules in biological fluids, meaning their movement across cell membranes relies heavily on active transport and facilitated diffusion. researchgate.net For the active isomer, moxifloxacin, studies have shown it penetrates well into various cells, including respiratory epithelial cells and phagocytes. asm.org Studies using moxifloxacin-loaded solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have been conducted to enhance bacterial uptake, with some formulations significantly increasing uptake by E. coli compared to a standard moxifloxacin solution. nih.gov

While specific permeation studies on ent-moxifloxacin are not widely documented, its use in developing ocular mucoadhesive microspheres suggests that cellular uptake is a key consideration for its formulation. conicet.gov.ar The goal of such formulations is often to control drug release and improve permeation into target tissues. conicet.gov.ar

Efflux Mechanisms: Bacterial efflux pumps are a significant mechanism of antimicrobial resistance, actively transporting antibiotics out of the cell and reducing their intracellular concentration. nih.goveuropeanreview.org The large bicycloamine substituent at the C-7 position of moxifloxacin is thought to help it evade active efflux mediated by genes like NorA in certain Gram-positive bacteria. nih.gov It has been described as a poor substrate for efflux pumps in S. pneumoniae. dergipark.org.tr However, other research has identified specific efflux pumps, such as the EfpA pump in Mycobacterium smegmatis, that can induce high tolerance to moxifloxacin when overexpressed. researchgate.net The interaction of ent-moxifloxacin with these efflux pumps has not been specifically detailed, but differences in stereochemistry can influence substrate recognition by transport proteins. nih.gov

Pharmacodynamic Characterization in Animal Models

Tissue Distribution and Penetration Studies (non-clinical)

The distribution of an antibiotic into various tissues is a key pharmacodynamic parameter that influences its effectiveness in treating localized infections.

Studies on the active isomer, moxifloxacin, have demonstrated its excellent penetration into a wide array of tissues. In a study using male rats, whole-body autoradiography showed that after oral or intravenous administration, moxifloxacin-related radioactivity was found in high concentrations in the kidneys, liver, lungs, and skin, often exceeding the concentrations in blood. nih.gov This indicates a high affinity for tissues. nih.gov Specifically, lung tissue concentrations were found to be approximately three times higher than those in plasma. nih.gov Other studies in healthy volunteers and patients have confirmed good penetration into inflammatory blister fluid, muscle, and subcutaneous adipose tissues. nih.govportico.org In a rat model of periprosthetic infection, moxifloxacin concentrations were higher in all investigated tissues (lung, muscle, fat, and bone) compared to plasma. nih.gov

For ent-moxifloxacin, specific non-clinical tissue distribution data is limited. However, a validated liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed to study its ocular pharmacokinetics in rabbits. conicet.gov.ar This method measured the concentration of ent-moxifloxacin in ocular tissues and plasma, with calibration curves showing good linearity. conicet.gov.ar This indicates that research into the tissue-specific distribution of the enantiomer is underway, particularly for localized applications like ophthalmology. conicet.gov.ar

Table 1: Non-Clinical Tissue Penetration Findings for Moxifloxacin

Animal Model Tissue Finding Reference
Male Rat Lung Concentrations ~3 times higher than plasma. nih.gov
Male Rat Kidneys, Liver, Spleen Higher concentrations than in blood. nih.gov
Male Rat Skin Blister Fluid Concentrations similar to plasma. nih.gov
Rat (Periprosthetic Infection Model) Bone, Muscle, Fat Concentrations higher than plasma. nih.gov
Rabbit Ocular Tissues A validated LC-MS/MS method was developed to quantify ent-moxifloxacin concentrations. conicet.gov.ar

Efficacy Assessment in Experimental Infection Models (non-clinical)

The ultimate test of an antibiotic's potential is its efficacy in treating infections in living organisms. Numerous studies have established the in vivo efficacy of moxifloxacin against a range of pathogens.

In a murine model of severe systemic mixed infection with Escherichia coli and Bacteroides fragilis, moxifloxacin treatment resulted in 100% survival, compared to the death of six animals in the untreated group. nih.gov In a rat model of experimental endocarditis caused by methicillin-resistant Staphylococcus aureus (MRSA), moxifloxacin was highly effective, sterilizing the vegetations in 95% of rats infected with a ciprofloxacin-susceptible strain and 79% of rats with a first-level ciprofloxacin-resistant strain. nih.gov

Table 2: Efficacy of Moxifloxacin in Non-Clinical Infection Models

Animal Model Infection Type Pathogen(s) Key Efficacy Finding Reference
Mouse Systemic Mixed Infection E. coli & B. fragilis 100% survival rate in treated mice. nih.gov
Rat Experimental Endocarditis Ciprofloxacin-susceptible MRSA 95% of treated rats had culture-negative vegetations. nih.gov
Rat Experimental Endocarditis Ciprofloxacin-resistant MRSA 79% of treated rats had culture-negative vegetations. nih.gov

Structure-Activity Relationship (SAR) Investigations of Stereoisomers

Correlation Between Stereochemistry and Biological Potency

The spatial arrangement of atoms, or stereochemistry, is a fundamental aspect of a drug's structure that dictates its interaction with biological targets and, consequently, its potency. washington.edu For fluoroquinolones, the stereochemistry of the substituent at the C-7 position is particularly critical for antibacterial activity. nih.gov

Moxifloxacin is the (S,S)-isomer, and this specific configuration is essential for its potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov The development of other fluoroquinolones, such as levofloxacin (B1675101) (the S-isomer of ofloxacin), has shown that isolating the more active enantiomer from a racemic mixture can significantly enhance potency and improve the therapeutic profile. core.ac.uk For another fluoroquinolone, nadifloxacin, the S-isomer was found to have significantly improved anti-MRSA activity, while the R-isomer had only weak activity. emrok.co.in This principle holds true for moxifloxacin, where the (S,S)-isomer is the pharmacologically active agent and its enantiomer, ent-moxifloxacin ((R,R)-isomer), is considered a chiral impurity. google.com

The difference in potency can be substantial. For another chiral fluoroquinolone, the (S)-isomer was reported to be 64 to 256 times more potent than the (R)-isomer. mdpi.com While specific comparative MIC values for ent-moxifloxacin against a wide range of bacteria are not extensively published, the fact that it is treated as an impurity in the manufacturing of moxifloxacin underscores its significantly lower biological potency. google.com The precise three-dimensional fit of the (S,S)-isomer into the enzyme-DNA complex is what allows for effective inhibition of DNA replication, an interaction that is disrupted by the mirror-image configuration of the (R,R)-enantiomer. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Moxifloxacin
Moxifloxacin Hydrochloride
Ciprofloxacin
Levofloxacin
Nadifloxacin
Ofloxacin
Cephalexin
Vancomycin

Theoretical and Computational Studies on Ent Moxifloxacin Hydrochloride

Molecular Modeling and Docking Simulations of Stereoisomers

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a molecule to a target, such as a protein receptor or a chiral selector. For ent-moxifloxacin, these studies are crucial for understanding its potential biological activity and its differential interaction with chiral environments compared to its (S,S)-enantiomer.

Docking studies on fluoroquinolones like moxifloxacin (B1663623) typically investigate their interaction with the bacterial DNA gyrase-DNA complex, which is their primary mechanism of action. plos.org Simulations reveal that substitutions at key residues in the binding pocket can alter the interaction with the drug. plos.org When comparing stereoisomers, the precise three-dimensional arrangement of atoms in ent-moxifloxacin would lead to a different set of interactions within the same binding pocket. Molecular docking can elucidate these differences, predicting whether ent-moxifloxacin would bind more or less effectively than moxifloxacin. For instance, simulations can calculate the binding free energies for each enantiomer, where a lower energy value typically suggests a more stable and favorable interaction.

In the context of chiral recognition, molecular simulations have been employed to understand the enantioselective analysis of moxifloxacin enantiomers. Studies involving chiral selectors, such as modified cyclodextrins, indicate that differences in binding energies and the orientation of the enantiomers within the selector's microenvironment are responsible for chiral separation. researchgate.net Molecular docking simulations suggest that the (S,S)-enantiomer may form a more stable inclusion complex with certain chiral hosts compared to the (R,R)-enantiomer (ent-moxifloxacin), accounting for the observed enantioselectivity. researchgate.net These models highlight the specific hydrogen bonds and hydrophobic interactions that stabilize the complex, providing a rationale for the differential binding affinities. researchgate.net

Table 1: Hypothetical Docking Simulation Results for Moxifloxacin Stereoisomers with a Chiral Selector This table is illustrative, based on principles from computational studies.

Stereoisomer Predicted Binding Energy (kcal/mol) Key Intermolecular Interactions
(S,S)-Moxifloxacin -8.5 Hydrogen bond with selector hydroxyl group; inclusion of quinolone core in hydrophobic cavity.
ent-(R,R)-Moxifloxacin -7.2 Steric hindrance from the side chain limits deep inclusion; weaker hydrogen bonding.

Quantum Chemical Calculations of Stereochemical Conformations and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods can be applied to ent-moxifloxacin and its counterpart to understand their intrinsic properties. By solving approximations of the Schrödinger equation, these calculations can determine the lowest energy conformations of the stereoisomers, revealing the most probable three-dimensional shapes they will adopt.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a larger gap generally implies lower reactivity. Comparing the calculated HOMO-LUMO gaps for ent-moxifloxacin and (S,S)-moxifloxacin can predict differences in their susceptibility to chemical reactions.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the stereoisomers will interact with biological targets or other molecules. Even subtle differences in the stereochemistry of ent-moxifloxacin can lead to distinct MEP maps and, consequently, different intermolecular interaction patterns.

Table 2: Representative Quantum Chemical Parameters for Fluoroquinolone Stereoisomers This table presents typical data obtained from quantum chemical calculations to illustrate the concept.

Parameter (S,S)-Isomer ent-(R,R)-Isomer Implication
Total Energy (Hartree) -1500.123 -1500.121 (S,S) isomer is slightly more stable.
HOMO Energy (eV) -6.2 -6.3 Relates to electron-donating ability.
LUMO Energy (eV) -1.5 -1.4 Relates to electron-accepting ability.
Energy Gap (ΔE) (eV) 4.7 4.9 ent-isomer may be slightly less reactive.
Dipole Moment (Debye) 4.5 4.8 Differences in polarity and solubility.

Computational Simulations of Enantioselective Separation Processes

The separation of enantiomers is a critical process in pharmaceutical manufacturing. Computational simulations, particularly molecular dynamics (MD), are instrumental in modeling and understanding these enantioselective processes at a molecular level. nih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the interactions between the moxifloxacin enantiomers and a chiral stationary phase or a chiral selector in solution. researchgate.net

For example, MD simulations can be used to study the mechanism of chiral recognition by a cyclodextrin-based stationary phase. researchgate.net These simulations can track the process of ent-moxifloxacin and (S,S)-moxifloxacin entering and leaving the cyclodextrin (B1172386) cavity. By analyzing the trajectories, researchers can calculate the potential of mean force (PMF), which describes the free energy profile of the inclusion process. A deeper energy well for one enantiomer indicates stronger binding and longer retention time during chromatography, explaining the basis of the separation.

Studies have shown that using multiple, short MD simulations can provide a more accurate model of enantioselectivity compared to single, long simulations, at a fraction of the computational cost. nih.gov This approach allows for a more diverse sampling of the possible binding conformations. nih.gov For the moxifloxacin enantiomers, such simulations would quantify the frequency of "productive" binding events with a chiral selector, with the more frequently and strongly bound enantiomer being the one that is retained longer in a chiral separation system. researchgate.net

Table 3: Simulated Interaction Parameters for Moxifloxacin Enantiomers with a Chiral Selector Illustrative data based on principles from molecular dynamics simulation studies.

Parameter (S,S)-Moxifloxacin Complex ent-(R,R)-Moxifloxacin Complex
Average Binding Free Energy (kcal/mol) -9.1 -7.8
Residence Time in Binding Site (ns) 15.2 8.5
Key H-bond distance (Å) 2.1 2.8
Number of van der Waals Contacts 125 102

Predictive Models for Stereochemical Stability and Transformation

Predictive models for the stereochemical stability of ent-moxifloxacin are essential for ensuring its enantiomeric purity over time. These models are built upon the data generated from quantum chemical calculations and molecular simulations. Stereochemical transformation, such as racemization or epimerization, involves overcoming an energy barrier to convert one enantiomer into another.

Quantum chemical calculations can be used to model the transition states for these transformation pathways. By calculating the activation energy required to invert one of the chiral centers of ent-moxifloxacin, a predictive model for its stereochemical stability under different conditions (e.g., temperature, pH) can be developed. A high calculated energy barrier would suggest that ent-moxifloxacin is stereochemically stable and unlikely to convert to its diastereomers under normal storage conditions.

These predictive models can also incorporate environmental factors. For example, MD simulations can model the behavior of ent-moxifloxacin in different solvent systems or in the presence of potential catalysts. By analyzing how these factors affect the conformational flexibility and the energy landscape of the molecule, these models can predict conditions that might compromise its stereochemical integrity. This predictive capability is vital for defining appropriate storage, formulation, and handling protocols for enantiomerically pure substances.

Q & A

Q. What are the recommended analytical methods for quantifying ent-Moxifloxacin Hydrochloride purity in research samples?

Use reversed-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 296 nm. The mobile phase should consist of a gradient of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 85:15 to 50:50 over 25 minutes). Validate the method using USP Moxifloxacin Hydrochloride RS as a reference standard to ensure accuracy (98.0–102.0% purity) . For impurity profiling, employ a sensitivity solution with a signal-to-noise ratio ≥10 and calculate impurity levels using the formula: Impurity %=(rUrS+rU)×100\text{Impurity \%} = \left(\frac{r_U}{r_S + r_U}\right) \times 100

where rUr_U = impurity peak response and rSr_S = analyte peak response .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use a fume hood for weighing or dissolving the compound. In case of accidental exposure:

  • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
  • Skin contact : Wash immediately with soap and water; remove contaminated clothing.
  • Waste disposal : Segregate chemical waste and use licensed biohazard disposal services to prevent environmental contamination .

Q. How can researchers validate the synthesis of this compound intermediates?

Monitor reaction progress via LC-MS to confirm intermediate structures (e.g., quinolone core modifications). Use chiral chromatography to verify enantiomeric purity, as the "ent-" designation indicates the enantiomer opposite to the parent compound. Compare retention times with authentic standards and validate using NMR (¹H/¹³C) and elemental analysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in antimicrobial activity data between this compound and its parent compound?

Conduct comparative MIC assays against reference bacterial strains (e.g., S. aureus ATCC 29213) under standardized CLSI guidelines. Account for variables like solvent choice (e.g., DMSO vs. saline), pH stability, and incubation time. Use isothermal titration calorimetry (ITC) to compare DNA gyrase binding affinities, as structural enantiomerism may alter target interactions . For conflicting results, apply multivariate statistical models (e.g., PCA) to identify confounding variables .

Q. How can researchers optimize chiral separation of this compound from racemic mixtures?

Employ chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) or cyclodextrin-based columns. Optimize mobile phase composition (e.g., hexane:ethanol:diethylamine 80:20:0.1) and flow rate (1.0 mL/min). Validate enantiomeric excess (ee) using polarimetry or circular dichroism (CD) spectroscopy. For preparative-scale separation, consider simulated moving bed (SMB) chromatography .

Q. What mechanisms explain the stability differences between this compound and its hydrochloride salt under varying pH conditions?

Perform forced degradation studies (acid/alkali hydrolysis, oxidative stress) and analyze degradation products via HRMS/MS. The hydrochloride salt’s stability is pH-dependent due to protonation of the piperazinyl group. Use Arrhenius plots to predict shelf-life under accelerated storage conditions (40°C/75% RH). Compare degradation pathways with moxifloxacin using quantum mechanical calculations (e.g., DFT) to identify stereoelectronic effects .

Q. How should researchers design in vitro models to assess this compound’s cytotoxicity in mammalian cells?

Use immortalized cell lines (e.g., HEK-293 or HepG2) and expose them to graded concentrations (0.1–100 µM) for 24–72 hours. Measure viability via MTT assay and apoptosis via Annexin V/PI staining. Include positive controls (e.g., cisplatin) and validate results with lactate dehydrogenase (LDH) release assays. For mechanistic insights, perform RNA-seq to identify differentially expressed genes in metabolic pathways .

Methodological Guidance for Data Interpretation

Q. How to address batch-to-batch variability in this compound’s physicochemical properties?

Implement quality-by-design (QbD) principles during synthesis. Characterize each batch using DSC (melting point \sim250°C), XRD (crystalline structure), and dynamic vapor sorption (DVS) for hygroscopicity. Apply ANOVA to compare inter-batch differences and adjust crystallization conditions (e.g., antisolvent ratio) to minimize variability .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. For non-monotonic responses, apply Bayesian hierarchical models or machine learning algorithms (random forests) to identify covariates. Report confidence intervals and use tools like Prism or R for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.